molecular formula C11H14O B13685478 3-(m-Tolyl)cyclobutanol

3-(m-Tolyl)cyclobutanol

Cat. No.: B13685478
M. Wt: 162.23 g/mol
InChI Key: JCKFJBCNCATSAI-UHFFFAOYSA-N
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Description

3-(m-Tolyl)cyclobutanol is a cyclobutane derivative presented as a valuable chemical intermediate for research and development in pharmaceutical and organic chemistry. The compound features a cyclobutanol ring substituted with a meta-methylphenyl group, a structural motif of significant interest in medicinal chemistry for constructing more complex, conformationally restricted molecules . This substance is intended for research applications as a synthetic building block. Applications: this compound serves as a versatile precursor in synthetic chemistry. Its primary application is as a key raw material intermediate for the synthesis of novel active compounds. Researchers utilize this and related structures in the development of potential pharmaceutical candidates, where the cyclobutane ring can influence the molecule's metabolic stability, potency, and overall three-dimensional shape . Handling and Storage: Store the product in a cool, well-ventilated area, keeping the container tightly sealed. It should be stored away from strong oxidizing agents. Safety and Compliance: This product is labeled with the signal word and is intended for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Datasheet (SDS) for comprehensive hazard and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKFJBCNCATSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 M Tolyl Cyclobutanol and Analogous Derivatives

Retrosynthetic Analysis and Key Disconnections for the Cyclobutanol (B46151) Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.com For 3-(m-Tolyl)cyclobutanol, the primary disconnections focus on the formation of the cyclobutane (B1203170) ring itself.

A logical and widely employed disconnection strategy for four-membered rings is the reverse of a [2+2] cycloaddition. scitepress.org This approach breaks the cyclobutane ring into two, two-carbon fragments. For a 3-arylcyclobutanol, this disconnection suggests a reaction between an enol ether or a related derivative and an alkene. For the specific target, this compound, a key disconnection would be across the C1-C2 and C3-C4 bonds, leading to precursors such as a vinyl ether and m-methylstyrene, or their synthetic equivalents.

Another strategic disconnection involves functional group interconversion (FGI) followed by cleavage. ox.ac.uk For instance, the hydroxyl group suggests a precursor ketone (cyclobutanone), which can then be disconnected via a [2+2] cycloaddition between a ketene (B1206846) and an alkene. This two-step approach provides alternative pathways to the core structure. These disconnections form the basis for the forward synthetic strategies discussed below.

Stereoselective and Stereospecific Approaches to this compound

Controlling the three-dimensional arrangement of substituents on the cyclobutane ring is a critical challenge in synthesis. nih.gov Stereoselective approaches aim to produce a single stereoisomer or a mixture enriched in one stereoisomer.

Diastereoselectivity in cyclobutanol synthesis refers to the preferential formation of one diastereomer (e.g., cis vs. trans) over another. This control is often achieved by manipulating reaction conditions, catalyst choice, or substrate structure.

In the context of [2+2] cycloadditions, such as the reaction between silyl (B83357) enol ethers and α,β-unsaturated esters, a high degree of trans-stereoselectivity is often observed. nih.govresearchgate.net This selectivity arises from a stepwise reaction mechanism involving a zwitterionic intermediate, which allows the bulky substituents to adopt the most thermodynamically stable trans configuration to minimize steric hindrance. nih.govresearchgate.net Conversely, other methods can favor the cis isomer. For example, the diastereoselective reduction of a 3-substituted cyclobutanone (B123998) using sodium borohydride (B1222165) (NaBH4) has been reported to yield cis-3-monosubstituted cyclobutanols preferentially. acs.org

Table 1: Control Elements in Diastereoselective Cyclobutane Synthesis

Synthetic Approach Key Control Element Predominant Diastereomer Reference
Lewis Acid-Catalyzed [2+2] Cycloaddition of Silyl Enol Ethers Steric hindrance in the zwitterionic intermediate trans nih.govresearchgate.net
Reduction of 3-Substituted Cyclobutanones Approach of the hydride reagent (e.g., NaBH4) cis acs.org
Hydrophosphination of Acyl Bicyclobutanes Choice of copper catalyst (Cu(I) vs. Cu(II)) Regio- and diastereoisomers nih.govresearchgate.net

Enantioselective synthesis is employed to produce a single enantiomer of a chiral molecule. This is typically achieved using either chiral catalysts or chiral auxiliaries. wikipedia.org

Chiral Catalysis: A small amount of a chiral catalyst can induce the formation of one enantiomer over the other. mdpi.com For the synthesis of chiral cyclobutanes, enantioselective photocatalysis using chiral rhodium Lewis acid catalysts has been successful in [2+2] cycloadditions, yielding products with excellent enantioselectivity (up to 99% ee). mdpi.com Similarly, sequential strategies involving an enantioselective reduction of a cyclobutanone precursor, followed by diastereospecific functionalization, can install multiple contiguous stereocenters with high enantiomeric purity. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries include oxazolidinones and camphor-derived structures like camphorsultam. wikipedia.org In the synthesis of a this compound analogue, an achiral precursor could be attached to a chiral auxiliary. A subsequent cyclization reaction would proceed with a facial bias imposed by the auxiliary, leading to an enantioenriched cyclobutane product.

The geometry of the starting olefin (E vs. Z) can have a profound impact on the stereochemistry of the cyclobutane product, particularly in cycloaddition reactions. The degree of influence depends on the reaction mechanism.

In a concerted [2+2] photocycloaddition, the two new carbon-carbon bonds are formed simultaneously. Such reactions are typically stereospecific, meaning the stereochemistry of the alkene reactants is directly translated into the stereochemistry of the cyclobutane product. mdpi.com

In contrast, many Lewis acid-catalyzed [2+2] cycloadditions proceed through a stepwise mechanism. For example, the reaction of silyl enol ethers with α,β-unsaturated esters involves a short-lived zwitterionic intermediate. nih.govresearchgate.net In this intermediate, rotation around the newly formed single bond can occur before the ring closes. As a result, the initial E/Z geometry of the olefin is not necessarily retained in the final product, and the reaction is non-stereospecific. The final diastereomeric ratio is instead determined by the thermodynamic stability of the possible intermediate conformations. nih.gov

Cycloaddition Reactions in Cyclobutanol Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and direct methods for constructing the four-membered cyclobutane core. researchgate.net These reactions involve the union of two unsaturated molecules to form a cyclic product.

The [2+2] cycloaddition is a versatile method for preparing a wide range of substituted cyclobutane derivatives that can serve as precursors to cyclobutanols. researchgate.netorganic-chemistry.org

Silyl Enol Ethers with α,β-Unsaturated Esters: The reaction between silyl enol ethers (as enolate equivalents) and α,β-unsaturated esters (like acrylates) is a well-established method for forming cyclobutane rings. nih.gov This transformation is typically catalyzed by a Lewis acid, such as an aluminum-based Lewis acid or triflic imide (Tf2NH). researchgate.netresearchgate.net The reaction generally proceeds in good yields and with high diastereoselectivity, favoring the trans product. nih.govresearchgate.net The resulting cycloadduct is a silyl-protected cyclobutanol derivative with an ester group, which offers functional handles for further modification.

Allenoates with Alkenes: An alternative and robust method involves the [2+2] cycloaddition of allenoates with terminal alkenes. figshare.comnih.govnih.gov This process allows for the rapid synthesis of 1,3-substituted cyclobutanes. organic-chemistry.org The reaction is promoted by a Lewis acid, with ethylaluminum dichloride (EtAlCl2) being an effective promoter. organic-chemistry.org Phenyl 2,3-butadienoate has been shown to be a particularly reactive allenoate due to the electron-withdrawing nature of the phenyl ester. organic-chemistry.org This method is scalable and tolerates a broad range of alkenes, including styrene (B11656) derivatives, making it suitable for synthesizing precursors to 3-arylcyclobutanols like this compound. organic-chemistry.orgnih.gov

Table 2: Research Findings on [2+2] Cycloadditions for Cyclobutane Synthesis

Reaction Type Reactant 1 Reactant 2 Catalyst / Promoter Key Findings Reference
Silyl Enol Ether Cycloaddition Silyl Enol Ether α,β-Unsaturated Ester Aluminum Lewis acids, Triflic Imide (Tf2NH) High trans-stereoselectivity; proceeds via a zwitterionic intermediate. nih.govresearchgate.net
Allenoate-Alkene Cycloaddition Phenyl 2,3-butadienoate Terminal Alkene (e.g., Styrene) Ethylaluminum dichloride (EtAlCl2) Rapid synthesis of 1,3-substituted cyclobutanes in high yield (up to 90%). Scalable to gram quantities. organic-chemistry.orgnih.gov
Hyperbaric Allene Cycloaddition Sulfonyl Allene Benzyl Vinyl Ether High Pressure (15 kbar) Forms cyclobutane core for library synthesis; proceeds via a dipolar mechanism. ru.nlresearchgate.net

Formal [3+1]-Cycloadditions (e.g., using Epihalohydrins)

A powerful strategy for the construction of the cyclobutanol ring system is through a formal [3+1]-cycloaddition. This approach involves the reaction of a three-carbon component with a one-carbon component to form the four-membered ring. One notable example of this methodology is the reaction of epihalohydrins, which act as C3-biselectrophiles, with lithiated 1,1-diborylalkanes serving as C1-bisnucleophiles. nih.gov This method provides access to 3-borylated cyclobutanols, which are versatile synthetic intermediates. nih.govrsc.org The boron moiety can be subsequently transformed into a variety of functional groups, offering a convenient handle for further molecular elaboration. nih.gov

The reaction is tolerant of a range of functional groups on the 1,1-diborylalkane, including aromatic and heteroaromatic rings. For instance, phenyl-substituted 1,1-diborylmethane derivatives react in good to excellent yields. nih.gov This tolerance for substitution on the aromatic ring suggests that a (m-tolyl)-substituted 1,1-diborylmethane could be a viable precursor for the synthesis of a 3-(m-tolyl)-3-borylcyclobutanol intermediate, which could then be converted to this compound. The use of enantioenriched epibromohydrins can also lead to the formation of enantioenriched cyclobutanols with high levels of enantiospecificity. nih.govrsc.org

Table 1: Examples of 3-Borylated Cyclobutanols Synthesized via Formal [3+1]-Cycloaddition nih.gov

EntryR Group on 1,1-DiborylalkaneProductYield (%)Diastereomeric Ratio (d.r.)
14-Anisyl3-(4-Anisyl)-3-borylcyclobutanol915:1
2Phenyl3-Phenyl-3-borylcyclobutanol855:1
33-Anisyl3-(3-Anisyl)-3-borylcyclobutanol884:1
42-Anisyl3-(2-Anisyl)-3-borylcyclobutanol776:1
52,4,6-Trimethylphenyl3-(2,4,6-Trimethylphenyl)-3-borylcyclobutanol755:1

Ring Contraction and Expansion Strategies for Cyclobutanol Synthesis

Ring contraction and expansion reactions represent another important avenue for the synthesis of cyclobutane derivatives. These methods often leverage the release or creation of ring strain to drive the desired transformation.

While this method results in the formation of cyclopentanones from cyclobutanols, it highlights the reactivity of the cyclobutanol motif and its utility as a synthetic precursor. Specifically, 1-alkynyl cyclobutanols can undergo a silver-catalyzed radical ring expansion in the presence of a fluorinating agent to yield β-fluorinated 2-methylenecyclopentanones. rsc.org This transformation proceeds stereoselectively and offers an efficient route to halogenated five-membered rings, which are valuable building blocks in organic synthesis. rsc.org The reaction mechanism involves the generation of a radical intermediate, which triggers the ring expansion. rsc.orgrsc.org

Cyclobutanol derivatives can also serve as precursors for the synthesis of nitrogen-containing heterocycles through iron-catalyzed ring expansion reactions. organic-chemistry.orgacs.orgacs.org In this one-pot procedure, cyclobutanols react with an aminating reagent, such as MsONH3OTf, in the presence of an iron catalyst to afford 1-pyrrolines in moderate to good yields. organic-chemistry.orgacs.orgacs.org This method is significant as five-membered nitrogen heterocycles are key structural motifs in many pharmaceuticals and natural products. organic-chemistry.org The reaction is believed to proceed through the initial dehydration of the cyclobutanol, followed by an iron-catalyzed aminative ring expansion. organic-chemistry.org A variety of substituted cyclobutanols, including those with electron-rich and electron-deficient aryl groups, are well-tolerated substrates for this transformation. organic-chemistry.orgacs.org For example, 1-phenylcyclobutanol can be converted to the corresponding 1-pyrroline (B1209420) in good yield. acs.org This suggests that a 1-(m-tolyl)cyclobutanol could be a suitable substrate for this methodology.

Table 2: Synthesis of 1-Pyrrolines from Cyclobutanol Derivatives acs.org

EntrySubstituent on CyclobutanolProductYield (%)
1Phenyl2-Phenyl-1-pyrroline75
24-Methylphenyl2-(4-Methylphenyl)-1-pyrroline77
34-Methoxyphenyl2-(4-Methoxyphenyl)-1-pyrroline72
44-Chlorophenyl2-(4-Chlorophenyl)-1-pyrroline68
5Naphthyl2-(Naphthyl)-1-pyrroline61

Functional Group Interconversions Leading to the Cyclobutanol Moiety

Functional group interconversions are fundamental to organic synthesis and can be employed to generate the cyclobutanol moiety from other functional groups within a pre-existing cyclobutane ring. fiveable.meub.edu For instance, the reduction of a cyclobutanone is a common and straightforward method for the synthesis of a cyclobutanol. A variety of reducing agents can be employed for this transformation, allowing for control over the stereochemical outcome of the reaction.

The synthesis of a suitable cyclobutanone precursor is therefore a key consideration. One of the most well-established methods for constructing cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene. nih.gov For the synthesis of this compound, a potential route would involve the [2+2] cycloaddition of a suitable ketene with a styrene derivative, followed by reduction of the resulting cyclobutanone. The regioselectivity and stereoselectivity of the cycloaddition would need to be carefully considered to obtain the desired isomer.

Green Chemistry Principles and Sustainable Synthesis Approaches for Cyclobutanols

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including cyclobutane derivatives. dergipark.org.tr These principles aim to reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr In the context of cyclobutanol synthesis, several strategies can be employed to enhance the sustainability of the process.

The use of catalytic methods, such as the iron-catalyzed ring expansion discussed earlier, is a key green chemistry principle, as it reduces the amount of waste generated compared to stoichiometric reactions. organic-chemistry.orgmdpi.com Additionally, the development of solvent-free reaction conditions or the use of environmentally benign solvents, such as water, can significantly improve the green credentials of a synthetic route. dergipark.org.tr For example, some cycloaddition reactions have been shown to be accelerated in aqueous media. researchgate.net

Photochemical methods, which utilize light as a "clean" reagent, also align with the principles of green chemistry. chemistryforsustainability.org The [2+2] photocycloaddition of alkenes is a classic method for the synthesis of cyclobutanes and can often be carried out under mild conditions. nih.gov The development of visible-light-mediated cycloadditions is a particularly active area of research, as it avoids the need for high-energy UV radiation.

Furthermore, atom economy is a central concept in green chemistry, and reactions such as cycloadditions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. mdpi.com By carefully selecting synthetic routes that maximize atom economy and minimize the use of hazardous reagents and solvents, the synthesis of this compound and its analogs can be approached in a more sustainable manner.

Reaction Pathways and Mechanistic Investigations of 3 M Tolyl Cyclobutanol

Transformations Involving the Hydroxyl Group

The hydroxyl group of 3-(m-Tolyl)cyclobutanol is a key site for various chemical transformations, including oxidation, reduction, derivatization, and elimination reactions.

Oxidation and Reduction Reactions at the Carbinol Center

The oxidation of a secondary alcohol like this compound to a ketone is a fundamental organic transformation. This process involves an increase in the oxidation state of the carbinol carbon. libretexts.org Conversely, the reduction of the corresponding ketone, 3-(m-tolyl)cyclobutanone, would yield this compound. These reactions are central to synthetic chemistry, allowing for the interconversion of important functional groups. libretexts.orgyoutube.combyjus.com

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

The reduction of a cyclobutanone (B123998) to a cyclobutanol (B46151) can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices, with NaBH4 being a milder and more selective reagent.

Reaction TypeReactantProductReagents
OxidationThis compound3-(m-Tolyl)cyclobutanonePCC, Swern (DMSO, (COCl)2, Et3N), etc.
Reduction3-(m-Tolyl)cyclobutanoneThis compoundNaBH4, LiAlH4, etc.

Derivatization and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound can be readily derivatized to alter the molecule's physical and chemical properties. researchgate.net Common derivatization reactions include esterification and etherification. libretexts.org For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will convert the alcohol to its corresponding ester. Similarly, treatment with an alkyl halide under basic conditions (Williamson ether synthesis) can yield an ether.

These derivatization techniques are crucial for various applications, such as improving the volatility of the compound for gas chromatography analysis or introducing a chromophore for enhanced detection in liquid chromatography. researchgate.netlibretexts.org Silylation, the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl), is another common derivatization method that increases thermal stability and volatility. libretexts.org

Derivatization ReactionReagentFunctional Group Formed
EsterificationAcyl chloride (RCOCl) or Acid anhydride ((RCO)2O)Ester (-OC(O)R)
EtherificationAlkyl halide (R'X) and a baseEther (-OR')
SilylationTrimethylsilyl chloride ((CH3)3SiCl)Silyl ether (-OSi(CH3)3)

Elimination and Dehydration Processes

The dehydration of this compound, an elimination reaction, leads to the formation of an alkene. This process is typically acid-catalyzed, using strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) with heat. youtube.commasterorganicchemistry.com The mechanism for the dehydration of a secondary alcohol like this compound generally proceeds through an E1 pathway. youtube.commasterorganicchemistry.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) forms the double bond. youtube.com

Depending on which adjacent proton is removed, a mixture of alkene isomers can be formed. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. masterorganicchemistry.com

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions

The strained four-membered ring of this compound is susceptible to ring-opening and rearrangement reactions under various conditions. researchgate.net

Thermal and Photochemical Transformations (e.g., Norrish/Yang Reactions)

Photochemical reactions, particularly the Norrish-Yang reaction, are significant for cyclobutanol derivatives. wikipedia.orgnih.gov This intramolecular reaction involves the photoexcitation of a ketone, leading to the abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.orgnih.gov This process forms a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol. wikipedia.orgnih.govrsc.org While this compound itself does not have a carbonyl group for direct Norrish-type reactions, its corresponding ketone, 3-(m-tolyl)cyclobutanone, could potentially be a precursor for such transformations. The Norrish Type II reaction, a competing pathway, involves the fragmentation of the biradical to an enol and an alkene. wikipedia.orgnih.gov

Thermal reactions of cyclobutane derivatives can also lead to ring-opening. researchgate.net The high ring strain of the cyclobutane ring makes it prone to cleavage at elevated temperatures.

Acid-Catalyzed Rearrangements and Skeletal Reorganizations

Acid-catalyzed reactions of cyclobutane derivatives can induce skeletal reorganizations. researchgate.netosaka-u.ac.jp The formation of a carbocation, as seen in the E1 dehydration mechanism, can also initiate rearrangements. masterorganicchemistry.com For cyclobutanol derivatives, acid treatment can lead to ring expansion, forming less strained cyclopentane (B165970) structures. masterorganicchemistry.comugent.be This occurs via a Wagner-Meerwein rearrangement, where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent carbocation center, resulting in an expanded ring. pku.edu.cn

For example, protonation of the hydroxyl group of this compound and subsequent loss of water would form a secondary carbocation on the cyclobutane ring. This carbocation could then undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered ring, ultimately forming a cyclopentyl cation. Subsequent reaction with a nucleophile or elimination would yield a substituted cyclopentane or cyclopentene (B43876) derivative.

Metal-Catalyzed Ring Opening Processes (e.g., Pd-catalyzed C-C bond cleavage)

Palladium-catalyzed reactions are a cornerstone in the study of cyclobutanol derivatives, offering pathways for C-C bond cleavage and subsequent functionalization. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net The strain energy of the cyclobutane ring provides a strong thermodynamic driving force for these transformations. nih.gov

The general mechanism for Pd-catalyzed ring-opening of cyclobutanols involves the formation of a palladium alkoxide, followed by β-carbon elimination, which cleaves a C-C bond of the cyclobutane ring and generates a σ-alkylpalladium(II) intermediate. nih.govnih.govresearchgate.net The fate of this intermediate is dependent on the reaction conditions, ligands, and the substitution pattern of the cyclobutanol. nih.gov

Recent research has demonstrated that palladium catalysis can be employed for the ring-opening polymerization (ROP) of bifunctional cyclobutanol monomers. nih.govacs.org This process relies on the ability of palladium to promote both β-carbon elimination and subsequent C-C coupling with the resulting Pd-alkyl intermediate, leading to the formation of novel polyketones. nih.govacs.org The modular synthesis of cyclobutanol monomers allows for the introduction of various substitution patterns into the polymer chain. nih.gov

In a different transformation, the use of bulky biaryl phosphine (B1218219) ligands, such as JohnPhos, with a palladium catalyst can lead to a formal [2+2]-retrocyclization of cyclobutanols. nih.gov This reaction involves a sequential cleavage of both a strained and an unstrained C(sp³)–C(sp³) bond, yielding styrene (B11656) and acetophenone (B1666503) derivatives. nih.gov This suggests that the cyclobutanol moiety can act as a masked acetyl group. nih.gov

Furthermore, palladium-catalyzed arylative ring expansion of cyclobutanols with aryl chlorides provides a route to γ-arylated ketones. organic-chemistry.org This transformation is facilitated by bulky, electron-rich ligands and demonstrates a broad functional group tolerance. organic-chemistry.org The regioselectivity of the C-C bond cleavage is often controlled by steric factors, with cleavage occurring at the less sterically hindered position. organic-chemistry.org Enantioselective versions of these reactions have also been developed, affording chiral ketones with moderate to good enantioselectivity. rsc.org

The following table summarizes selected palladium-catalyzed ring-opening reactions of cyclobutanol derivatives:

Catalyst/LigandReactant(s)Product TypeReference
Pd(OAc)₂ / PPh₃Bifunctional cyclobutanol monomerPolyketone nih.gov
Pd(OAc)₂ / JohnPhosSubstituted cyclobutanolStyrene and acetophenone derivatives nih.gov
Pd catalyst / Bulky, electron-rich ligandCyclobutanol, Aryl chlorideγ-Arylated ketone organic-chemistry.org
Pd catalyst / Chiral ligandtert-Cyclobutanol, Aryl bromideChiral ketone rsc.org

Reactivity of the m-Tolyl Substituent

The m-tolyl group in this compound consists of a benzene (B151609) ring substituted with a methyl group at the meta position relative to the cyclobutanol attachment point. wikipedia.org This substituent influences the reactivity of the aromatic ring and provides a site for further functionalization. wikipedia.orgchemicalbull.com

Electrophilic Aromatic Substitution Studies on the Toluene (B28343) Moiety

The toluene moiety of this compound is susceptible to electrophilic aromatic substitution (EAS). lkouniv.ac.inmasterorganicchemistry.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. lkouniv.ac.in The cyclobutyl alcohol substituent, being an alkyl group, is also generally considered to be weakly activating and ortho-, para-directing.

In the case of this compound, the two substituents are meta to each other. The directing effects of the two groups will influence the position of electrophilic attack. The positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the cyclobutanol group are positions 2, 4, and 6 relative to its point of attachment. Therefore, positions 2 and 4 are activated by both groups, making them the most likely sites for electrophilic attack. Position 6 is activated by the methyl group and sterically hindered by the cyclobutanol group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions and reagents used will determine the outcome of the reaction. For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Functionalization and Modification of the Aromatic Methyl Group

The methyl group of the m-tolyl substituent offers another avenue for functionalization. acs.orgresearchgate.net Reactions targeting the methyl group can be used to introduce a variety of functional groups, expanding the synthetic utility of this compound.

One common strategy for the functionalization of benzylic methyl groups is free-radical halogenation, which can be initiated by UV light or a radical initiator. The resulting benzylic halide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functionalities.

Oxidation of the methyl group can lead to the formation of a carboxylic acid (benzoic acid derivative), an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid will typically oxidize the methyl group to a carboxylic acid.

Another approach involves metalation of the methyl group using a strong base, such as an organolithium reagent, to form a benzylic carbanion. acs.org This carbanion can then react with various electrophiles to introduce new C-C or C-heteroatom bonds. acs.org

Mechanistic Studies of Select Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Mechanistic studies often employ a combination of experimental techniques and computational methods.

Kinetic Isotope Effects and Reaction Coordinate Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation. wikipedia.org

In the context of cyclobutanol reactions, KIE studies can provide insights into the transition state of C-C bond cleavage. rsc.orgaip.org For example, deuterium (B1214612) labeling studies have been used to support proposed mechanisms in metal-catalyzed ring-opening reactions. snnu.edu.cn The magnitude of the KIE can help to distinguish between different possible mechanisms, such as a concerted versus a stepwise pathway. aip.org

Reaction coordinate analysis, often performed in conjunction with computational studies, maps the energy profile of a reaction as it proceeds from reactants to products. acs.org This analysis helps to identify transition states and intermediates, providing a detailed picture of the reaction pathway. acs.org

Computational Elucidation of Transition States and Reaction Intermediates

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. colby.eduacs.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org DFT calculations can be used to model the geometries and energies of reactants, products, transition states, and intermediates. acs.orgbeilstein-journals.org

For metal-catalyzed reactions of cyclobutanols, computational studies have been employed to:

Investigate the structure of catalyst-substrate complexes.

Determine the energy barriers for different elementary steps, such as oxidative addition, β-carbon elimination, and reductive elimination. nih.gov

Elucidate the role of ligands in controlling reactivity and selectivity. nih.gov

Predict the stereochemical outcome of enantioselective reactions. nih.gov

For instance, DFT calculations have supported a mechanism for iridium-catalyzed ring-opening of cyclobutanols that involves the initial formation of an Ir(III) hydride intermediate, followed by β-carbon elimination as the key C-C bond activating step. nih.gov Computational analysis of competing transition states has even allowed for the prediction of the stereochemical outcome. nih.gov Similarly, computational studies of the thermal decomposition of silacyclobutane, an analog of cyclobutane, have suggested that the most likely pathway involves initial cleavage of a C-C bond to form a diradical intermediate. kyushu-u.ac.jp

The following table presents a hypothetical example of computationally derived data for a reaction intermediate and transition state in a Pd-catalyzed ring-opening of a cyclobutanol.

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)
Reactant Complex0.0Pd-O: 2.10, C1-C2: 1.55
Transition State (β-carbon elimination)+18.5Pd-O: 2.05, C1-C2: 1.85, C2-C3: 1.50
σ-Alkylpalladium Intermediate-5.2Pd-C2: 2.08, C1-O: 1.35

This data illustrates how computational chemistry can provide quantitative information about the energetic landscape and structural changes that occur during a reaction.

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Elucidation of 3 M Tolyl Cyclobutanol

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the constitution and stereochemistry of organic molecules in solution. For 3-(m-Tolyl)cyclobutanol, which can exist as cis and trans diastereomers, each being a racemic mixture, multi-dimensional NMR experiments are crucial for assigning the relative configuration of the hydroxyl and m-tolyl groups.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, as it is observed between protons that are close in space (typically < 5 Å), regardless of through-bond connectivity. columbia.edu Two-dimensional NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for differentiating between diastereomers and analyzing their preferred conformations.

For this compound, a key distinction between the cis and trans isomers lies in the spatial relationship between the proton on the carbon bearing the hydroxyl group (H1) and the proton on the carbon bearing the m-tolyl group (H3).

In the cis isomer , H1 and H3 are on opposite faces of the cyclobutane (B1203170) ring. Therefore, a very weak or no NOE/ROE correlation is expected between them. However, strong NOE/ROE correlations would be anticipated between H1 and the adjacent cyclobutyl protons on the same face (H2/H4), and similarly for H3 with its adjacent protons.

In the trans isomer , H1 and H3 are on the same face of the ring. A significant NOE/ROE correlation between H1 and H3 would be expected, providing a clear diagnostic marker for the trans configuration.

The ROESY experiment is particularly useful for molecules in the intermediate molecular weight range where the NOE enhancement may be close to zero. columbia.edu For this compound, ROESY provides reliable, positive cross-peaks irrespective of the molecule's tumbling rate in solution. columbia.edu

Table 1: Hypothetical NOESY/ROESY Correlations for trans-3-(m-Tolyl)cyclobutanol (Illustrative Data)

Proton 1Proton 2Expected Correlation StrengthImplied Proximity
H1 (CH-OH)H3 (CH-Tolyl)StrongSpatially close (same face)
H1 (CH-OH)H2a / H4a (axial-like)StrongSpatially close (same face)
H1 (CH-OH)H2b / H4b (equatorial-like)WeakSpatially distant
H3 (CH-Tolyl)H2a / H4a (axial-like)StrongSpatially close (same face)
H3 (CH-Tolyl)Tolyl ortho-HMediumProximity due to rotation

J-Based Configuration Assignment Methods

J-based configuration analysis (JBCA) is a powerful method for determining relative configurations by analyzing the magnitude of various coupling constants, including homonuclear (3JH,H) and heteronuclear (2JH,C, 3JH,C) couplings. nih.govencyclopedia.pub The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

In the puckered cyclobutane ring of this compound, the dihedral angles between protons on adjacent carbons are different for cis and trans isomers, leading to distinct 3JH,H coupling constants.

A detailed analysis of the coupling constants between H1, H2, H3, and H4 protons can reveal the ring's pucker and the relative orientation of the substituents. For instance, a larger 3JH1,H2 coupling might suggest a pseudo-axial/pseudo-axial relationship, while a smaller coupling would indicate a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-equatorial interaction. By comparing the experimentally observed coupling constants with those predicted for different conformations of the cis and trans isomers, the relative stereochemistry can be confidently assigned. encyclopedia.pub

Table 2: Representative J-Coupling Constants for Stereochemical Analysis (Illustrative Data for a Hypothetical Isomer)

Coupling NucleiCoupling TypeExpected Value (Hz)Dihedral Angle Implication
H1 - H23JH,H8.5~180° (anti-periplanar)
H1 - H2'3JH,H2.5~60° (gauche)
H1 - C33JH,C6.0~180° (anti-periplanar)
H1 - C22JH,C-4.5Dependent on geometry

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral)

Since this compound possesses two stereocenters (C1 and C3), it is a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining the absolute configuration of enantiomers in solution. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active sample will absorb the two components differently at certain wavelengths, resulting in a CD spectrum. The resulting spectral feature is known as a Cotton effect, which can be positive or negative. nih.govslideshare.net

For the enantiomers of this compound, the CD spectra would be mirror images. The aromatic tolyl group serves as a chromophore. The sign and magnitude of the Cotton effect associated with the electronic transitions of this chromophore are sensitive to its chiral environment. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R, 3R)), the absolute stereochemistry of the synthesized material can be determined.

Table 3: Predicted Circular Dichroism Data for Enantiomers of trans-3-(m-Tolyl)cyclobutanol (Illustrative Data)

ConfigurationWavelength (nm)Cotton Effect SignMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(1R, 3S)220Positive+8,500
(1R, 3S)265Negative-3,200
(1S, 3R)220Negative-8,500
(1S, 3R)265Positive+3,200

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the variation of a compound's optical rotation as a function of the wavelength of plane-polarized light. slideshare.netkud.ac.in A plot of specific rotation versus wavelength is known as an ORD curve. In the region of a chromophore's absorption band, chiral molecules exhibit anomalous dispersion, which is directly related to the Cotton effect observed in CD spectroscopy. kud.ac.in

Like CD, ORD can be used to assign the absolute configuration. The enantiomers of this compound would produce mirror-image ORD curves. The shape and sign of the ORD curve, particularly the peaks and troughs associated with the Cotton effect of the tolyl chromophore, can be correlated with a specific absolute configuration, often through empirical rules (like the Octant Rule for ketones) or comparison with compounds of known stereochemistry.

Table 4: Representative Optical Rotatory Dispersion Data (Illustrative Data for the (1R, 3S)-trans Isomer)

Wavelength (nm)Specific Rotation [α] (degrees)
589 (Sodium D-line)+45.5
350+150.2
280 (Trough)-1200.0
240 (Peak)+2500.0
210-800.0

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute configuration in the solid state. nih.gov This technique is contingent upon the ability to grow a suitable single crystal of the compound.

An X-ray diffraction experiment on a single crystal of an enantiomerically pure sample of this compound would yield its precise molecular structure. The analysis would unambiguously confirm the relative stereochemistry (cis or trans) by directly visualizing the positions of the hydroxyl and m-tolyl substituents on the cyclobutane ring. Furthermore, through the use of anomalous dispersion, the absolute configuration of the chiral centers can be determined without ambiguity via calculation of the Flack parameter. nih.gov The data obtained also provides invaluable insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice.

Table 5: Representative Crystallographic Data for this compound (Illustrative Data)

ParameterValue
Chemical FormulaC₁₁H₁₄O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.543
b (Å)5.987
c (Å)9.876
β (°)105.34
Volume (ų)487.6
Z (molecules/cell)2
Final R index0.045
Flack Parameter0.02(3)

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Advanced mass spectrometry (MS) techniques, particularly Electron Ionization (EI) mass spectrometry coupled with high-resolution mass analyzers, provide indispensable tools for the structural elucidation of this compound. The analysis of its fragmentation pattern offers a detailed fingerprint, allowing for unambiguous structural confirmation.

Upon introduction into the mass spectrometer and ionization by electron impact, the this compound molecule forms an energetically unstable molecular ion (M+•). This ion subsequently undergoes a series of predictable fragmentation reactions, driven by the structural features of the cyclobutyl ring, the hydroxyl group, and the m-tolyl substituent. The molecular ion peak for this compound is expected to be weak or potentially absent, a common characteristic for alcohols which readily undergo fragmentation. libretexts.orglibretexts.org

The primary fragmentation pathways for the molecular ion of this compound are dictated by the functional groups present:

Alpha-Cleavage: A characteristic fragmentation for alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this can result in the loss of a C3H5• radical from the ring, leading to a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for cyclic and acyclic alcohols. libretexts.orglibretexts.orgresearchgate.net This rearrangement reaction results in the formation of a radical cation with an m/z value corresponding to M-18.

Ring Cleavage: The strained cyclobutane ring is susceptible to cleavage, often leading to the loss of stable neutral molecules like ethene (C₂H₄, 28 Da). researchgate.net This is a hallmark fragmentation for cyclobutane derivatives. docbrown.info

Benzylic Cleavage: The m-tolyl group provides a site for benzylic cleavage. The fragmentation can lead to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of toluene (B28343) derivatives. Loss of a hydrogen atom from the molecular ion can also lead to a stable ion at m/z 175, while cleavage of the bond between the cyclobutane ring and the aromatic ring can produce a C₉H₁₁⁺ fragment (tolyl radical cation).

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming these assignments. By measuring the mass-to-charge ratio of each fragment ion to several decimal places, HRMS allows for the determination of the exact elemental composition of the ion, distinguishing it from other isobaric species (ions with the same nominal mass but different chemical formulas). ru.nlresearchgate.netresearchgate.net This level of precision is essential for definitively confirming the structure of this compound.

A summary of the predicted key fragmentations for this compound in an EI mass spectrum is presented below.

Predicted m/zProposed Ion StructureNeutral LossFragmentation Pathway
176[C₁₂H₁₆O]⁺•-Molecular Ion (M⁺•)
158[C₁₂H₁₄]⁺•H₂ODehydration
148[C₁₀H₁₂O]⁺•C₂H₄Ring Cleavage (Loss of Ethene)
133[C₉H₉O]⁺C₃H₇•Ring Opening and Cleavage
119[C₈H₇O]⁺C₄H₉•Alpha-Cleavage and Ring Scission
105[C₈H₉]⁺C₄H₇O•Cleavage at Aryl-Cyclobutyl Bond
91[C₇H₇]⁺C₅H₉O•Formation of Tropylium Ion

Microwave Spectroscopy for Gas-Phase Conformation and Structure

Microwave spectroscopy is a high-resolution technique that provides unparalleled precision in determining the geometric structure and conformational preferences of molecules in the gas phase. By measuring the absorption of microwave radiation corresponding to transitions between rotational energy levels, it is possible to determine the principal moments of inertia and, subsequently, the precise three-dimensional arrangement of the atoms. mdpi.comsns.itnih.gov

For this compound, microwave spectroscopy can elucidate several key structural details that are averaged out in condensed-phase measurements:

Ring Puckering: The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. acs.org Microwave spectroscopy can precisely measure the degree of this puckering.

Substituent Positions: The hydroxyl and m-tolyl groups can occupy either axial or equatorial positions on the puckered ring. Due to steric hindrance, the bulky m-tolyl group is strongly expected to prefer the equatorial position. The hydroxyl group can exist in both equatorial and axial orientations, leading to distinct conformers with different rotational spectra. nih.gov

Hydroxyl Group Orientation: For each position of the hydroxyl group (axial or equatorial), further conformational isomers (rotamers) exist due to rotation around the C-O bond. These rotamers, such as gauche and trans forms, have distinct energies and rotational constants that can be identified and characterized. nih.gov

Based on studies of similar molecules like cyclobutanol (B46151), the most stable conformer of this compound is predicted to have the m-tolyl group in an equatorial position to minimize steric interactions. acs.orgnih.gov The hydroxyl group would likely also favor an equatorial position, which can be further stabilized by the orientation of the hydroxyl hydrogen. A microwave spectroscopy experiment would aim to identify the rotational spectra of the most abundant conformers and determine their rotational constants (A, B, C).

The table below presents hypothetical, yet physically realistic, rotational constants for the predicted most stable conformer (equatorial-tolyl, equatorial-hydroxyl) of this compound, which would be the target of a spectroscopic investigation.

ParameterHypothetical ValueInformation Derived
Rotational Constant A (MHz)~2500Precise molecular geometry (bond lengths, bond angles, dihedral angles), confirmation of the specific conformer.
Rotational Constant B (MHz)~800
Rotational Constant C (MHz)~700
Dipole Moment Components (μₐ, μₑ, μₑ) (Debye)μₐ ≈ 1.5, μₑ ≈ 0.8, μₑ ≈ 0.5Magnitude and orientation of the molecular dipole moment, aiding in conformational assignment.

The definitive assignment of these rotational constants through microwave spectroscopy would provide an exact gas-phase structure of this compound, offering a fundamental understanding of its intrinsic conformational preferences and structural parameters, free from intermolecular interactions present in solution or the solid state.

Computational and Theoretical Chemistry Studies of 3 M Tolyl Cyclobutanol

Conformational Analysis and Energy Landscapes of Cyclobutanol (B46151) Derivatives

The conformational landscape of 3-(m-Tolyl)cyclobutanol is defined by the flexibility of the cyclobutane (B1203170) ring and the orientation of its substituents. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain. acs.org This puckering results in two distinct positions for substituents: axial and equatorial. acs.org

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. This process involves systematically rotating bonds and altering the ring pucker to identify all stable conformers (energy minima) and the transition states that connect them. For monosubstituted cyclobutanes, the equatorial conformer is typically more stable than the axial conformer. acs.org In this compound, the analysis would extend to the relative orientations (cis/trans) of the hydroxyl and m-tolyl groups and the rotational position of the tolyl group itself. The energy barriers for the interconversion between these conformers, often just a few kcal/mol, can also be calculated. acs.org An extensive study of 2-substituted cyclobutane-α-amino acid derivatives combined DFT calculations with experimental techniques like X-ray diffraction and NMR to validate the computational findings. acs.orgnih.gov

Table 1: Illustrative Conformational Energy Profile for a Generic 3-Arylcyclobutanol.
ConformerSubstituent PositionsRelative Energy (kcal/mol)Description
trans-equatorialAryl (eq), OH (eq)0.00Most stable conformer with both bulky groups in equatorial positions.
trans-axialAryl (ax), OH (ax)+2.10Higher energy due to axial positioning of both groups.
cis-eq/axAryl (eq), OH (ax)+1.50One group is in the more stable equatorial position.
cis-ax/eqAryl (ax), OH (eq)+1.80Higher energy due to the bulky aryl group in the axial position.

Note: Data are hypothetical and for illustrative purposes to show typical energy differences between conformers.

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing a wealth of information about molecular orbitals, charge distribution, and reactivity indices. mdpi.com

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. epstem.net

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (typically colored red, e.g., around the oxygen atom of the hydroxyl group) that are susceptible to electrophilic attack, and electron-poor regions (colored blue) that are prone to nucleophilic attack. Mulliken atomic charges can also be calculated to assign a partial charge to each atom in the molecule, offering a quantitative measure of the charge distribution. epstem.net

Table 2: Calculated Electronic Properties for this compound (Illustrative).
PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G(d,p)
LUMO Energy+1.2 eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G(d,p)
Dipole Moment1.9 DebyeDFT/B3LYP/6-31G(d,p)

Note: Values are hypothetical, based on typical results for similar organic molecules.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic data, which is indispensable for structural elucidation. nih.govd-nb.info

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate nuclear magnetic shielding tensors. epstem.netnih.gov These tensors are then converted into NMR chemical shifts (for nuclei like ¹H and ¹³C) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Comparing these predicted shifts with experimental spectra can confirm a proposed structure or help assign complex spectra. nih.gov For challenging structures, calculated ¹³C NMR shifts combined with statistical analyses like DP4+ probability can be used to determine the correct absolute configuration. acs.org

Vibrational Frequencies: The same DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. epstem.net The calculation provides the frequency and intensity of each vibrational mode (e.g., O-H stretch, C-C ring modes). It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. epstem.net

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)Deviation (ppm)
C-OH70.571.2+0.7
C-Aryl40.139.5-0.6
Aryl C-ipso145.2146.0+0.8
Aryl C-meta128.6128.9+0.3
Methyl C21.421.1-0.3

Note: Data are illustrative to demonstrate the typical level of agreement between calculated and experimental values.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent field, Molecular Dynamics (MD) simulations are used to study the explicit interactions and dynamic behavior of molecules in a condensed phase, such as in an aqueous solution. researchgate.netmdpi.com

In an MD simulation of this compound, the system would consist of one or more solute molecules placed in a box of thousands of explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field, such as OPLS-AA for alcohols and TIP4P/2005 for water. researchgate.net The simulation evolves the system over time by solving Newton's equations of motion, tracking the trajectory of every atom.

From these trajectories, one can analyze:

Solvation Structure: How water molecules arrange around the hydrophobic tolyl group and the hydrophilic hydroxyl group.

Hydrogen Bonding: The dynamics, lifetime, and geometry of hydrogen bonds formed between the cyclobutanol's -OH group and surrounding water molecules, or between multiple cyclobutanol molecules. rsc.org

Transport Properties: The simulation can be used to calculate properties like diffusion coefficients. mdpi.com

Table 4: Typical Setup for an MD Simulation of this compound in Water.
ParameterDescription/Value
System1 Solute + ~5000 Water Molecules
Force Field (Solute)OPLS-AA (All-Atom)
Water ModelTIP4P/2005
EnsembleNPT (Constant Number of particles, Pressure, Temperature)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

In Silico Mechanistic Probing of Chemical Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying reactions such as oxidation of the alcohol to a ketone, acid-catalyzed dehydration, or C-C bond activation. nih.gov

Using DFT, researchers can map out the entire reaction pathway from reactants to products. This involves:

Optimizing Geometries: Finding the lowest energy structures of the reactants, products, and any intermediates.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A true TS is confirmed by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, a DFT study on the iridium-catalyzed cleavage of other cyclobutanols confirmed the feasibility of a proposed mechanism involving the oxidative addition of the iridium center to the O-H bond, identifying it as the step with the highest activation energy. nih.gov To account for the bulk environment of the reaction, calculations often incorporate a continuum solvation model (like SMD or SCRF) to approximate the energetic effects of the solvent. nih.govmdpi.com

Table 5: Illustrative Reaction Energy Profile for Dehydration of this compound.
SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactant + H⁺Protonated Alcohol0.0
Transition State 1 (TS1)Loss of Water+15.5
IntermediateCyclobutyl Cation+5.2
Transition State 2 (TS2)Proton Removal+12.8
ProductAlkene-3.4

Note: Data are hypothetical and for illustrative purposes only.

Applications of 3 M Tolyl Cyclobutanol in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined molecules. researchgate.net The rigid, three-dimensional nature of the cyclobutane (B1203170) core makes derivatives like 3-(m-Tolyl)cyclobutanol particularly valuable in asymmetric synthesis, where precise control of stereochemistry is crucial. nih.govresearchgate.net

When obtained in an enantiomerically pure form, this compound offers a well-defined spatial arrangement of its substituents—the hydroxyl and m-tolyl groups. This fixed orientation allows for highly stereoselective transformations at or adjacent to these functional groups. For instance, reactions targeting the hydroxyl group or the aromatic ring can proceed with a high degree of facial selectivity, guided by the existing stereocenter.

The synthesis of such chiral cyclobutane scaffolds can be achieved through various methods, including asymmetric [2+2] cycloadditions or the use of chiral catalysts and auxiliaries. researchgate.netresearchgate.net Enantioenriched epibromohydrins, for example, have been used to generate enantioenriched cyclobutanols with a high degree of enantiospecificity (>98%). nih.govrsc.org The resulting chiral this compound can then be incorporated into larger molecules, transferring its chirality and influencing the stereochemical outcome of subsequent reactions. This makes it a powerful tool for constructing complex targets such as natural products or chiral drug candidates where specific stereoisomers are required for biological activity. nih.gov

Utility as a Synthetic Intermediate for Structurally Diverse Molecules

The synthetic utility of this compound is enhanced by the reactivity of its core components: the cyclobutane ring and the hydroxyl group. These features allow it to serve as a versatile intermediate, providing access to a wide array of structurally diverse molecules through various transformations. researchgate.net The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) can be harnessed to drive ring-opening or ring-expansion reactions, yielding substituted cyclopentane (B165970) or linear alkyl chain derivatives. nih.gov

The hydroxyl group is a key functional handle that can be readily modified. It can be:

Oxidized to the corresponding cyclobutanone (B123998), which can then undergo further reactions such as nucleophilic additions or alpha-functionalization.

Converted into a good leaving group (e.g., tosylate, mesylate), facilitating nucleophilic substitution reactions to introduce a variety of other functional groups (amines, azides, halides, etc.). mdpi.com

Used in etherification or esterification reactions to append more complex side chains.

Furthermore, palladium-catalyzed reactions have been developed for the arylation of tertiary cyclobutanols via C-C bond cleavage, offering a pathway to γ-arylated ketones. acs.org The presence of the m-tolyl group also allows for modifications to the aromatic ring, such as electrophilic aromatic substitution, providing another point for diversification. This combination of reactive sites makes this compound a valuable node for the divergent synthesis of molecular libraries.

Table 1: Potential Synthetic Transformations of the this compound Scaffold
Reaction TypeReagents/ConditionsResulting Structure/Functional GroupSynthetic Potential
OxidationPCC, Swern, or Dess-Martin oxidation3-(m-Tolyl)cyclobutanoneAccess to ketones for further nucleophilic addition or enolate chemistry.
Nucleophilic Substitution (via tosylate/mesylate)1. TsCl/MsCl, pyridine; 2. Nu- (e.g., NaN3, NaCN)3-(m-Tolyl)cyclobutyl-NuIntroduction of nitrogen, carbon, or other heteroatom nucleophiles. mdpi.com
Ring ExpansionAcid catalysis, thermal rearrangementSubstituted cyclopentanone (B42830) or cyclopentene (B43876) derivativesSynthesis of five-membered ring systems.
C-C Bond Cleavage/ArylationPalladium catalysis, Aryl Halideγ-Arylated ketonesFormation of functionalized linear ketone structures. acs.org
EtherificationWilliamson ether synthesis (e.g., NaH, R-X)3-(m-Tolyl)cyclobutyl etherAttachment of various alkyl or aryl side chains.

Precursor in the Synthesis of Novel Pharmaceutical Scaffolds and Analogs

In modern drug discovery, there is a significant emphasis on creating molecules with three-dimensional (3D) character to "escape from flatland"—the predominance of flat, aromatic structures in drug candidates. nih.gov 3D scaffolds often lead to improved pharmacological properties, including better metabolic stability, binding efficiency, and selectivity. ru.nl The rigid, non-planar, and sp3-rich structure of the cyclobutane ring makes it an attractive scaffold for this purpose. nih.govnih.gov

This compound serves as an excellent starting point for the synthesis of novel pharmaceutical scaffolds. The cyclobutane core can act as a conformationally restricted isostere for more flexible propyl linkers or as a non-planar bioisostere for aryl rings. ru.nl This structural rigidity can help to lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.

The m-tolyl and hydroxyl groups on the cyclobutane ring act as synthetic vectors, providing defined points for the attachment of other chemical moieties. nih.govyork.ac.uk By systematically modifying these positions, chemists can generate libraries of analogs with diverse chemical and spatial properties. ru.nlresearchgate.net This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound by making targeted structural changes. The use of cyclobutane-containing scaffolds has led to the development of numerous compounds that have entered clinical trials for a range of diseases. ru.nlnih.gov

Fragment-Based Synthesis Strategies Utilizing the Cyclobutanol (B46151) Core

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. vu.nl Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. nih.govyork.ac.uk The cyclobutane moiety is considered a highly attractive, yet underrepresented, scaffold for creating 3D fragment libraries. nih.govyork.ac.ukdntb.gov.ua

The this compound core possesses several key features that make it well-suited for FBDD:

Three-Dimensionality: Its inherent 3D shape provides better coverage of chemical space compared to flat, 2D fragments. vu.nl

Low Molecular Complexity: It adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300 Da).

Functional Handles for Elaboration: The hydroxyl and m-tolyl groups serve as accessible growth vectors, allowing the fragment to be elaborated into a larger molecule through synthetic chemistry. nih.govyork.ac.uk This is a critical feature, as the ability to synthetically "grow" a fragment hit is essential for the success of an FBDD campaign.

Libraries of cyclobutane-based fragments have been designed and synthesized to maximize both chemical and shape diversity. nih.govyork.ac.ukvu.nl The inclusion of the this compound core in such a library provides a rigid, well-defined fragment that can probe unique pockets in a protein target, potentially leading to the discovery of novel drug candidates.

Table 2: Properties of the Cyclobutanol Core for Fragment-Based Synthesis
PropertyDescriptionRelevance in FBDD
sp3-RichnessHigh fraction of sp3-hybridized carbon atoms.Contributes to a non-planar, three-dimensional structure, which can lead to improved solubility and binding selectivity. ru.nl
Structural RigidityThe cyclobutane ring is conformationally restricted.Reduces the entropic penalty upon binding to a target, potentially leading to higher binding efficiency. ru.nl
Defined VectorsSubstituents (e.g., hydroxyl, aryl groups) are held in fixed spatial orientations.Provides clear and predictable points for fragment elaboration and optimization into a lead compound. nih.govyork.ac.uk
Novel Chemical SpaceCyclobutane scaffolds are underrepresented in typical screening libraries.Offers the potential to identify novel interactions and hit compounds that might be missed with more conventional fragments. ru.nlnih.govyork.ac.uk

Investigations into Potential Biological Activities of 3 M Tolyl Cyclobutanol Derivatives Excluding Clinical, Dosage, Safety

In Vitro Screening Methodologies for Biological Target Interactions

In vitro screening is a cornerstone of early-stage drug discovery, allowing for the rapid assessment of a compound's interaction with specific biological targets such as enzymes or receptors. These methodologies can range from simple enzyme inhibition assays to more complex cell-based assays that measure a physiological response. For novel compounds like 3-(m-Tolyl)cyclobutanol derivatives, a typical screening cascade would involve a battery of assays against a panel of relevant biological targets. However, at present, there are no published studies detailing the results of such screenings for this specific class of compounds.

Structure-Activity Relationship (SAR) Studies and Analog Design Principles

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. This is achieved by systematically modifying the chemical structure of the compound and observing the effect of these changes on its biological activity. For this compound, SAR studies would involve the synthesis and testing of a series of analogs. Modifications could include altering the substitution pattern on the tolyl ring, changing the position of the hydroxyl group on the cyclobutane (B1203170) ring, or introducing other functional groups. The goal would be to identify the key structural features required for biological activity. The principles of analog design are well-established, focusing on variations in stereochemistry, lipophilicity, and electronic properties to probe the binding pocket of a target. drugdesign.org Without initial screening data, the rational design and synthesis of analogs for SAR studies on this compound have not been reported.

Mechanistic Hypotheses of Molecular-Level Biological Action

Once a compound has demonstrated biological activity in initial screens, researchers formulate hypotheses about its mechanism of action at the molecular level. This could involve, for example, the inhibition of a specific enzyme by blocking its active site, or the binding to a receptor to either activate or block its signaling pathway. For a hypothetical active derivative of this compound, mechanistic studies might investigate whether it acts as a competitive or non-competitive enzyme inhibitor, or if it allosterically modulates a receptor's function. nih.gov Such hypotheses are then tested through more detailed biochemical and biophysical assays. Currently, the absence of primary biological data for this compound derivatives precludes the formation of any evidence-based mechanistic hypotheses.

Computational Biology Approaches for Target Identification and Ligand Docking

Computational biology and chemistry are powerful tools in modern drug discovery. nih.gov Techniques such as molecular docking are used to predict how a ligand, such as a this compound derivative, might bind to the three-dimensional structure of a protein target. beilstein-journals.org These computational models can help to prioritize compounds for synthesis and testing, and can provide insights into the molecular interactions that govern binding affinity and selectivity. For a novel compound, computational approaches could also be used for target identification by screening it against a library of known protein structures. However, no computational studies or docking models for this compound have been published in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 3-(m-Tolyl)cyclobutanol

Current synthetic strategies for aryl-substituted cyclobutanols often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign pathways to this compound.

Key Research Areas:

Photocatalytic Approaches: Visible-light-mediated photocatalysis presents a promising green alternative for the synthesis of cyclobutanol (B46151) derivatives. Future work could explore the photocatalytic [2+2] cycloaddition of m-tolyl-substituted alkenes with appropriate ketenes or other precursors. This method offers mild reaction conditions and the potential for high stereoselectivity.

Electrochemical Synthesis: Electrochemical methods provide another avenue for sustainable synthesis, often avoiding the need for chemical oxidants or reductants. Research into the electrochemical cyclization of precursors to this compound could lead to highly efficient and scalable processes.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Screening for and engineering enzymes that can catalyze the formation of the cyclobutane (B1203170) ring with high enantioselectivity would be a significant advancement. This could involve, for example, engineered variants of terpene cyclases or other enzymes capable of forming four-membered rings.

Flow Chemistry: Continuous flow technologies can offer improved safety, efficiency, and scalability for chemical reactions. Developing a flow process for the synthesis of this compound could enable better control over reaction parameters and facilitate easier purification.

Synthetic ApproachPotential AdvantagesResearch Focus
PhotocatalysisMild conditions, high stereoselectivity, use of renewable energyDevelopment of suitable photocatalysts and reaction conditions for [2+2] cycloadditions.
ElectrochemistryAvoidance of chemical reagents, high efficiency, scalabilityDesign of electrochemical cells and identification of optimal electrolyte and electrode materials.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme screening, protein engineering, and optimization of reaction media.
Flow ChemistryImproved safety, efficiency, and scalability, precise process controlReactor design, optimization of flow parameters, and integration with downstream processing.

Exploration of Unprecedented Reactivity Patterns of the Cyclobutanol Core

The strained four-membered ring of this compound is primed for a variety of ring-opening and rearrangement reactions. While some reactivity patterns of aryl-substituted cyclobutanols are known, there remains significant scope for discovering novel transformations.

Key Research Areas:

Catalytic Ring-Expansion Reactions: Rhodium- and palladium-catalyzed ring expansions of cyclobutanol-substituted aryl azides and reactions with 2-haloanilines have been reported for related systems. nih.govrsc.orgrsc.org Future investigations should focus on the specific reactivity of this compound in such transformations to access novel medium-sized N-heterocycles. nih.govrsc.org The influence of the m-tolyl substituent on the regioselectivity and stereoselectivity of these reactions warrants detailed study.

Photoredox-Catalyzed Transformations: Visible-light photoredox catalysis can enable unique bond formations and functionalizations. nih.gov Research into the photoredox-catalyzed ring-opening or functionalization of this compound could lead to the development of new methods for C-C and C-heteroatom bond formation. For instance, coupling reactions with aryldiazonium salts could provide access to functionalized cyclic ketones. nih.gov

Acid-Catalyzed Rearrangements: The study of acid-catalyzed rearrangements of this compound could reveal pathways to novel carbocyclic and heterocyclic scaffolds. The position of the methyl group on the aryl ring is expected to influence the stability of carbocationic intermediates, potentially leading to unique rearrangement outcomes compared to other aryl-substituted cyclobutanols.

Transition-Metal-Free Activations: Exploring ring-opening reactions under transition-metal-free conditions, for example, using organocatalysts or thermal activation, would be a valuable contribution to sustainable chemistry.

Reactivity PatternPotential ProductsResearch Focus
Catalytic Ring ExpansionMedium-sized N-heterocycles, functionalized cyclic ketonesExploration of different transition metal catalysts and reaction partners. nih.govrsc.orgrsc.org
Photoredox CatalysisFunctionalized acyclic and cyclic compoundsInvestigation of various photocatalysts and radical precursors. nih.gov
Acid-Catalyzed RearrangementsNovel carbocyclic and heterocyclic scaffoldsStudy of the influence of the m-tolyl group on rearrangement pathways.
Transition-Metal-Free ActivationsDiverse organic moleculesDevelopment of organocatalytic or thermally induced ring-opening strategies.

Expansion of Applications in Diverse Chemical Synthesis Fields (e.g., materials science)

The unique structural and reactive properties of this compound make it a promising building block for the synthesis of complex molecules and functional materials.

Key Research Areas:

Synthesis of Bioactive Molecules: The cyclobutane motif is present in a number of natural products and pharmacologically active compounds. openmedicinalchemistryjournal.com Future research could explore the use of this compound as a scaffold for the synthesis of novel drug candidates. Its rigid structure can be used to control the spatial arrangement of functional groups, which is crucial for biological activity.

Development of Novel Polymers: Cyclobutane-containing polymers can exhibit unique thermal and mechanical properties. nih.govtandfonline.com Investigating the polymerization of this compound derivatives, either through ring-opening polymerization or by incorporating the intact cyclobutane ring into the polymer backbone, could lead to the development of new materials with tailored properties. For instance, polyesters or polyamides derived from di-functionalized 3-(m-Tolyl)cyclobutane monomers could be explored. rsc.org

Liquid Crystals: The rigid and anisotropic nature of the this compound core suggests its potential use in the design of novel liquid crystalline materials. By attaching appropriate mesogenic units, it may be possible to create new liquid crystals with interesting phase behavior and electro-optical properties.

Functional Dyes and Probes: The tolyl group can be further functionalized to tune the electronic and photophysical properties of the molecule. This opens up possibilities for the development of novel fluorescent dyes or chemical probes based on the this compound scaffold.

Deepening Theoretical Understanding of Aryl-Substituted Cyclobutanol Chemistry

Computational chemistry provides a powerful tool for understanding the structure, bonding, and reactivity of molecules. A deeper theoretical understanding of this compound will be crucial for guiding future experimental work.

Key Research Areas:

Conformational Analysis: Detailed computational studies of the conformational landscape of this compound will provide insights into its preferred shapes and how these influence its reactivity. The puckering of the cyclobutane ring and the orientation of the tolyl group are key factors to consider.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the various reactions of this compound. rsc.org This includes calculating activation barriers for ring-opening, rearrangement, and other transformations, which can help to predict and explain experimental outcomes.

Analysis of Ring Strain: A quantitative analysis of the ring strain in this compound and its derivatives will provide a fundamental understanding of its thermodynamic properties and reactivity. masterorganicchemistry.comlibretexts.orgwikipedia.org Comparing the calculated strain energy with that of other substituted cyclobutanes will help to delineate the electronic and steric effects of the m-tolyl group.

In Silico Design of Catalysts and Reactions: Theoretical calculations can be used to design new catalysts and predict their efficacy in promoting desired reactions of this compound. This in silico approach can accelerate the discovery of new synthetic methodologies.

Theoretical ApproachKey InsightsResearch Focus
Conformational AnalysisPreferred molecular geometries, influence on reactivityCalculation of potential energy surfaces and analysis of non-covalent interactions.
Reaction Mechanism ElucidationTransition state structures, activation energies, reaction pathwaysDFT and ab initio calculations of key reaction steps. rsc.org
Ring Strain AnalysisThermodynamic stability, driving force for reactionsCalculation of strain energies using homodesmotic reactions or other methods. masterorganicchemistry.comlibretexts.org
In Silico DesignPrediction of catalyst performance, design of novel reactionsCatalyst-substrate interaction modeling and virtual screening of reaction conditions.

Q & A

Basic: What synthetic routes are available for preparing 3-(m-Tolyl)cyclobutanol, and how are intermediates characterized?

Methodological Answer:
this compound can be synthesized via multi-step protocols involving cyclobutane ring formation and functionalization. For example, transamination reactions (e.g., using 3-methyloxetan-3-ylmethylamine and aldehydes) followed by reduction or hydrolysis are common . Intermediates are typically purified using silica gel column chromatography and characterized via 1^1H/13^13C NMR to confirm regiochemistry. HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular weights, as seen in studies achieving >97% purity .

Advanced: How can stereochemical outcomes in cyclobutanol derivatives like this compound be controlled during synthesis?

Methodological Answer:
Stereocontrol requires precise reaction design. For instance, 1D NOE (Nuclear Overhauser Effect) experiments are used to confirm stereochemistry in products like trans-3-(((3-methyloxetan-3-yl)methyl)amino)cyclobutanol, where spatial proximity of protons validates configurations . Solvent polarity and temperature during cyclization (e.g., in Pd-catalyzed ring-opening reactions) also influence diastereoselectivity. Advanced studies employ chiral auxiliaries or enantioselective catalysts, though these methods require optimization using kinetic or thermodynamic controls .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituent positions and ring strain effects (e.g., cyclobutanol protons resonate at δ ~1.8–2.5 ppm) .
  • LC-MS/HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) and purity (>95% in fragment-based drug studies) .
  • Chromatography : Reverse-phase HPLC separates stereoisomers, while GC-MS monitors volatile byproducts .

Advanced: How do structural modifications (e.g., azide or amino groups) impact the reactivity of this compound in drug discovery?

Methodological Answer:
Introducing functional groups like azides (e.g., 3-azido-3-butylcyclobutanol) enables click chemistry for bioconjugation, while amino groups (e.g., 3-(aminomethyl)cyclobutanol) enhance solubility for fragment-based drug design . Stability under physiological conditions is assessed via pH-dependent degradation studies (e.g., monitoring hydrolysis in PBS buffers). Substituent steric effects are quantified using computational models (e.g., DFT calculations) to predict binding affinities .

Advanced: What contradictions exist in reported synthetic yields for cyclobutanol derivatives, and how can they be resolved?

Methodological Answer:
Discrepancies in yields (e.g., 43% vs. 59% for similar reactions ) often stem from:

  • Reagent purity : Trace water in NaN3_3 or DMF reduces azide formation efficiency.
  • Reaction scale : Smaller scales (<1 mmol) favor higher yields due to better mixing.
    Resolution involves systematic optimization:
    • DoE (Design of Experiments) : Vary parameters like solvent (ACN vs. DMF), temperature (60°C vs. reflux), and catalyst loading.
    • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Basic: What safety precautions are recommended when handling cyclobutanol derivatives?

Methodological Answer:
While specific data for this compound are limited, analogous compounds (e.g., chlorobutanol) require:

  • PPE : Gloves and goggles due to acute oral toxicity (GHS Category 4, H302) .
  • Ventilation : Cyclobutanol vapors may irritate mucous membranes; use fume hoods during synthesis.
  • Storage : At 2–8°C in airtight containers to prevent degradation .

Advanced: How is Pd-catalyzed ring-opening polymerization applied to cyclobutanol derivatives?

Methodological Answer:
Pd catalysts (e.g., Pd(OAc)2_2/ligand systems) enable controlled ring-opening of strained cyclobutanol rings, forming polymers with tailored molecular weights. Key steps include:

  • Monomer design : Functionalized cyclobutanols (e.g., 3-azido derivatives) act as monomers.
  • Optimization : Varying Pd/ligand ratios and solvents (e.g., THF vs. toluene) adjusts polydispersity indices (PDI <1.2 achieved in recent studies) .
  • Characterization : SEC (Size Exclusion Chromatography) and MALDI-TOF validate polymer architecture.

Basic: What are the applications of this compound in fragment-based drug discovery?

Methodological Answer:
Its rigid cyclobutane core serves as a 3D fragment to probe protein binding pockets. For example:

  • Library screening : Paired with SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis) to measure binding kinetics.
  • SAR studies : Methyl or halogen substituents on the m-tolyl group modulate lipophilicity (logP) and target affinity .

Table: Comparison of Synthetic Methods for Cyclobutanol Derivatives

MethodYield (%)Key ConditionsCharacterization ToolsReference
Transamination43–59NaH, EtOH, 60°C1^1H NMR, HRMS
Pd-catalyzed ROP70–85Pd(OAc)2_2, THF, 80°CSEC, MALDI-TOF
Azide-alkyne cycloaddition65–78CuSO4_4, sodium ascorbateLC-MS, 13^13C NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.